4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research has shown that certain benzenesulfonamide derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit significant properties for photodynamic therapy (PDT). These compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Receptor Antagonism
Endothelin receptor antagonists like bosentan and PD155080 have been investigated for their effectiveness in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. These studies suggest the potential of such compounds for treating vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Cognitive Enhancement
Compounds like SB-399885, acting as potent and selective 5-HT6 receptor antagonists, have been explored for their cognitive enhancing properties. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Polymerization Catalysis
Benzenesulfonamide derivatives have been utilized as ligands in palladium-based catalysts for the copolymerization of acrylates with ethene. These studies highlight the potential of such catalysts in producing high molecular weight polymers with high yields and comonomer incorporations (Skupov et al., 2007).
Antiproliferative Activity Against Cancer Cells
The synthesis and bioactivity studies of new benzenesulfonamides have revealed compounds with interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. These compounds have shown strong inhibition against human cytosolic isoforms hCA I and II, suggesting their use in developing new lead anticancer agents (Gul et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage , which may influence its interaction with potential targets.
Pharmacokinetics
The presence of the pyrrolidine ring may influence these properties
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-12-16(9-10-17(13)24-2)25(22,23)19-14-5-7-15(8-6-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQDPCUNJTMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.